physical properties of 2,5-dimethyl-3-iodo-bromobenzene
physical properties of 2,5-dimethyl-3-iodo-bromobenzene
An In-depth Technical Guide to the Physical and Chemical Properties of 2-Bromo-5-iodo-1,3-dimethylbenzene
A Note on Nomenclature: This guide provides a comprehensive overview of the physical and chemical properties of 2-Bromo-5-iodo-1,3-dimethylbenzene (CAS No. 689260-53-5). It is important to note that due to the substitution pattern on the benzene ring, this compound is also referred to as 5-Bromo-2-iodo-1,3-dimethylbenzene or 4-Bromo-2,6-dimethyliodobenzene . Extensive literature searches did not yield data for "2,5-dimethyl-3-iodo-bromobenzene." It is presumed that the intended compound of interest is the well-documented 2-Bromo-5-iodo-1,3-dimethylbenzene, which is the focus of this whitepaper.
Introduction
2-Bromo-5-iodo-1,3-dimethylbenzene is a halogenated aromatic compound that serves as a valuable intermediate in organic synthesis. Its structure, featuring a benzene ring substituted with two methyl groups, a bromine atom, and an iodine atom, provides multiple reactive sites for the construction of more complex molecules. The differential reactivity of the C-Br and C-I bonds, along with the directing effects of the methyl groups, makes this compound a versatile building block in medicinal chemistry and materials science. This guide offers a detailed exploration of its physical properties, synthesis, and characterization for researchers, scientists, and professionals in drug development.
Core Physical and Chemical Properties
The physical state and solubility of 2-Bromo-5-iodo-1,3-dimethylbenzene are dictated by its molecular structure. The presence of heavy halogen atoms contributes to its relatively high molecular weight and density.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₈BrI | [1][2][3][4] |
| Molecular Weight | 310.96 g/mol | [3][4][5] |
| Appearance | White or colorless to brown powder, lump, or clear liquid; may also appear as a faint brown fused solid or a light yellow to brown solid-liquid mixture.[2][6][7] | |
| Melting Point | 41.0 to 45.0 °C[7] | |
| Boiling Point | 282 °C | [5][6] |
| Density | 1.9 ± 0.1 g/cm³[5] | |
| Solubility | Moderately soluble in organic solvents.[2] | |
| Refractive Index | 1.623 | [5] |
| Flash Point | 125 °C | [5][6] |
| Vapor Pressure | 0.00573 mmHg at 25°C | [5] |
Molecular Structure
The structure of 2-Bromo-5-iodo-1,3-dimethylbenzene has been confirmed by X-ray crystallography.[1] The non-hydrogen atoms are coplanar, and the molecule exhibits weak intramolecular C-H···Br hydrogen bonds.[1]
Caption: Molecular structure of 2-Bromo-5-iodo-1,3-dimethylbenzene.
Synthesis and Purification
A common and effective method for the synthesis of 2-Bromo-5-iodo-1,3-dimethylbenzene involves a Sandmeyer-type reaction starting from 4-iodo-2,6-dimethylaniline.[1]
Experimental Protocol: Synthesis of 2-Bromo-5-iodo-1,3-dimethylbenzene
Materials:
-
4-iodo-2,6-dimethylaniline
-
Concentrated sulfuric acid
-
Sodium nitrite
-
Cupric bromide (CuBr)
-
Hydrobromic acid
-
Hexane
-
Ethanol
-
Water
-
Ice
Procedure:
-
In a flask equipped with a stirrer, cool a mixture of 4-iodo-2,6-dimethylaniline (20 mmol), concentrated sulfuric acid (40 mmol), and 100 ml of water in an ice bath to below 278 K.
-
Slowly add a solution of sodium nitrite (21 mmol) in 100 ml of water dropwise to the cooled mixture while maintaining the temperature.
-
In a separate vessel, prepare a solution of CuBr (20 mmol) and hydrobromic acid (20 mmol).
-
Add the diazotized mixture from step 2 to the CuBr solution with continuous stirring.
-
Extract the resulting solid residue with boiling hexane (40 ml).
-
Distill off the hexane to yield the crude product.
-
For purification and crystal growth suitable for X-ray analysis, dissolve the crude product in ethanol and allow for slow evaporation at room temperature.[1]
Caption: Synthetic workflow for 2-Bromo-5-iodo-1,3-dimethylbenzene.
Spectroscopic and Crystallographic Data
Characterization of 2-Bromo-5-iodo-1,3-dimethylbenzene is typically achieved through a combination of spectroscopic and crystallographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While detailed spectral data is not provided in the readily available literature, NMR spectroscopy is a standard method to confirm the structure of the synthesized product.[7] The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the two methyl groups. The ¹³C NMR spectrum would provide information on the number and chemical environment of the carbon atoms in the molecule.
X-ray Crystallography
Single-crystal X-ray diffraction analysis has provided definitive structural elucidation.
Crystal Data: [1]
-
Crystal System: Orthorhombic
-
Space Group: Pna2₁
-
Unit Cell Dimensions:
-
a = 16.686 (3) Å
-
b = 7.0640 (14) Å
-
c = 8.2130 (16) Å
-
-
Volume: 968.1 (3) ų
-
Z: 4
Safety and Handling
2-Bromo-5-iodo-1,3-dimethylbenzene is classified as an irritant.[3][5] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn when handling this compound.[7] Work should be conducted in a well-ventilated area or a fume hood.
GHS Hazard Information: [3][6]
-
Pictogram: GHS07 (Exclamation mark)
-
Signal Word: Warning
-
Hazard Statements:
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
-
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray
-
P264: Wash skin thoroughly after handling
-
P280: Wear protective gloves/eye protection/face protection
-
P302 + P352: IF ON SKIN: Wash with plenty of water
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Storage:
Store in a cool, dark, and dry place.[6] Recommended storage is at 2-8°C, protected from light.[6]
Applications in Research and Development
The unique substitution pattern of 2-Bromo-5-iodo-1,3-dimethylbenzene makes it a valuable precursor in synthetic organic chemistry. The presence of both a bromo and an iodo substituent allows for selective cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, by exploiting the higher reactivity of the C-I bond over the C-Br bond. This regioselective functionalization is a powerful tool for the synthesis of complex organic molecules, including pharmaceuticals and functional materials.[2]
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ESI Braddock v2 - The Royal Society of Chemistry. 8
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3 - Organic Syntheses Procedure. 9
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2-Bromo-5-iodo-1,3-dimethylbenzene | 689260-53-5.
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1 - Wiley-VCH. 10
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Bromobenzene - Wikipedia.
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A Practical Synthesis of 1,4-Diiodo-2,5-bis(chloromethyl)benzene and 1,4-Diiodo-2,5-bis(bromomethyl)benzene - ResearchGate.
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2-Bromo-5-iodo-1,3-dimethylbenzene|CS-0028722 - ChemScene.
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1805106-28-8|1-Bromo-2,6-dimethyl-3-iodobenzene - BLDpharm.
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5-Bromo-2-iodo-1,3-dimethylbenzene | 206559-43-5 - TCI Chemicals.
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